Cilomilast-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cilomilast-d9 is a deuterium-labeled compound that acts as an inhibitor of phosphodiesterase enzymes, particularly LPDE4 and HPDE4 . These enzymes are responsible for the hydrolysis of cAMP, a secondary messenger molecule with a variety of roles . Cilomilast-d9 is used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

Cilomilast has been formulated into PEGylated phosphatidylcholine-rich niosomes (phosphatiosomes) to improve pulmonary delivery . The preformulation studies revealed that the drug and polymers were compatible .

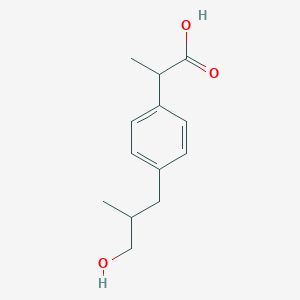

Molecular Structure Analysis

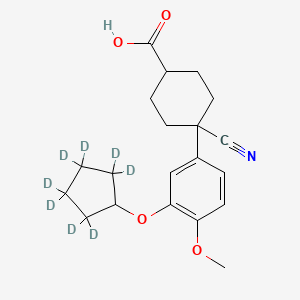

Cilomilast has a relative molecular mass of 343.4 and its chemical formula is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] cyclohexane-1-carboxylic acid .

Chemical Reactions Analysis

Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration . The most abundant metabolite, formed by the action of cytochrome P450 2C8, has less than 10% of the activity of the parent molecule .

Physical And Chemical Properties Analysis

Cilomilast has a density of 1.2±0.1 g/cm3, a boiling point of 549.1±50.0 °C at 760 mmHg, and a molecular formula of C20H25NO4 . It is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses .

Wissenschaftliche Forschungsanwendungen

Treatment of Inflammatory Lung Diseases

Cilomilast, as a phosphodiesterase 4 (PDE4) inhibitor, is primarily used in the treatment of inflammatory lung diseases . The compound has been studied for its efficacy in suppressing neutrophilic inflammation, which is a key factor in conditions like acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, Cilomilast-d9 can reduce the production of pro-inflammatory cytokines, offering a potential therapeutic strategy for these respiratory conditions.

Nanovesicular Drug Delivery Systems

Research has explored the encapsulation of Cilomilast-d9 into nanocarriers like phosphatiosomes to improve drug delivery to the lungs . These nanovesicles can enhance the pulmonary retention of the drug, reducing systemic side effects and improving therapeutic outcomes. The surface charge of these nanocarriers plays a significant role in their anti-inflammatory potency, making them a promising avenue for targeted drug delivery.

Neuroprotective Effects

Cilomilast-d9 has been implicated in neuroprotection, particularly in the context of cerebral ischemia and neuroinflammatory conditions . The drug’s ability to modulate cyclic nucleotide levels may help in preserving neuronal function and structure following ischemic events, suggesting a potential role in the treatment of stroke and other neurodegenerative diseases.

Renal Ischemia

The compound has shown promise in mitigating the effects of renal ischemia, a common issue following surgical procedures like transplantation . Cilomilast-d9’s modulation of the PI3K/AKT pathway suggests it could play a role in protecting renal function and structure during ischemic events.

Pharmacokinetic Studies

Cilomilast-d9, with its deuterium labeling, is often used in pharmacokinetic studies to understand the metabolic pathways and distribution of Cilomilast . Deuterium labeling allows for more accurate tracking of the drug in the body, providing insights into its metabolism and helping to optimize dosing regimens.

Safety And Hazards

Eigenschaften

IUPAC Name |

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UDCOFZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)